molecular formula C7H16INO2S B2838281 N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide CAS No. 2247088-10-2

N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide

Cat. No.: B2838281
CAS No.: 2247088-10-2
M. Wt: 305.17
InChI Key: VTSDPIWKFJWQRR-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide typically involves the reaction of 3,3-dimethylbutan-2-amine with methanesulfonyl chloride, followed by iodination. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the hazardous reagents involved .

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include N-[(2R)-1-hydroxy-3,3-dimethylbutan-2-yl]methanesulfonamide or N-[(2R)-1-amino-3,3-dimethylbutan-2-yl]methanesulfonamide.

    Oxidation Reactions: Products include N-[(2R)-1-iodo-3,3-dimethylbutan-2-yl]methanesulfonic acid.

    Reduction Reactions: Products include N-[(2R)-3,3-dimethylbutan-2-yl]methanesulfonamide.

Scientific Research Applications

N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R)-1-Bromo-3,3-dimethylbutan-2-yl]methanesulfonamide
  • N-[(2R)-1-Chloro-3,3-dimethylbutan-2-yl]methanesulfonamide
  • N-[(2R)-1-Fluoro-3,3-dimethylbutan-2-yl]methanesulfonamide

Uniqueness

N-[(2R)-1-Iodo-3,3-dimethylbutan-2-yl]methanesulfonamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more effective in certain substitution and reduction reactions .

Properties

IUPAC Name

N-[(2R)-1-iodo-3,3-dimethylbutan-2-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16INO2S/c1-7(2,3)6(5-8)9-12(4,10)11/h6,9H,5H2,1-4H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSDPIWKFJWQRR-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CI)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CI)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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